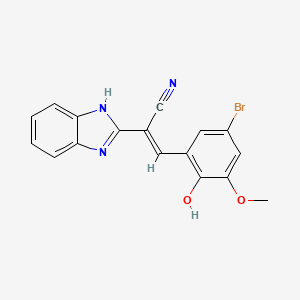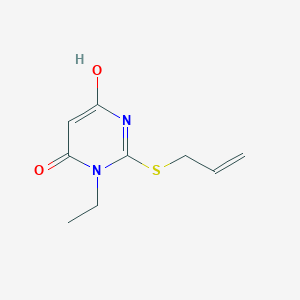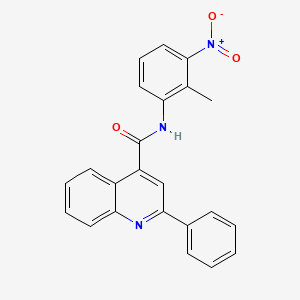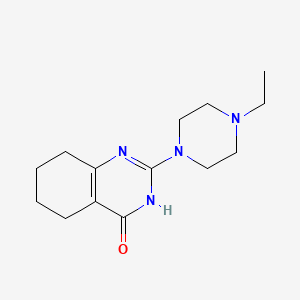
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)PROP-2-ENENITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)PROP-2-ENENITRILE is a complex organic compound featuring a benzodiazole ring and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,3-benzodiazole with a brominated phenyl aldehyde under basic conditions to form the corresponding chalcone intermediate. This intermediate is then subjected to a nitrile-forming reaction, often using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also serve as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole ring may intercalate with DNA, while the brominated phenyl group could interact with specific protein sites, leading to modulation of biological pathways. These interactions can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-HYDROXY-3-METHOXYPHENYL)PROP-2-ENENITRILE: Similar structure but lacks the bromine atom.
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)PROP-2-ENENITRILE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)PROP-2-ENENITRILE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its analogs and valuable for various applications.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c1-23-15-8-12(18)7-10(16(15)22)6-11(9-19)17-20-13-4-2-3-5-14(13)21-17/h2-8,22H,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJBMCLRMLTMAX-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)

![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![[3-[Ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone](/img/structure/B6105998.png)
![4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6106007.png)

![7-({[5-(4,5-DIMETHYL-3-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B6106030.png)
![1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride](/img/structure/B6106031.png)
![(3-ethoxyphenyl)[(3-methylphenyl)(2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]amine](/img/structure/B6106033.png)
![3,4-bis{[(2-fluorophenyl)carbonyl]amino}benzoic acid](/img/structure/B6106038.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)

![2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol](/img/structure/B6106052.png)
